7-(3-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(3-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 3-chlorophenyl group and a 4-methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the 3-chlorophenyl and 4-methylphenylamino groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to meet the demand for high-quality compounds in research and development.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
7-(3-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as electronic and optical materials.
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(3-chlorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one include other quinazolinone derivatives with different substituents. Examples include:
- 7-(3-bromophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
- 7-(3-fluorophenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorophenyl and 4-methylphenylamino groups may enhance its binding affinity to certain targets, improve its stability, or modulate its reactivity compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C21H18ClN3O |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-2-(4-methylanilino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C21H18ClN3O/c1-13-5-7-17(8-6-13)24-21-23-12-18-19(25-21)10-15(11-20(18)26)14-3-2-4-16(22)9-14/h2-9,12,15H,10-11H2,1H3,(H,23,24,25) |
InChI Key |
DRQNSRLLNJDNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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